molecular formula C8H17N B8189741 (2S,7S)-2,7-Dimethyl-azepane

(2S,7S)-2,7-Dimethyl-azepane

Cat. No.: B8189741
M. Wt: 127.23 g/mol
InChI Key: ZGOFYGXJJVTXIZ-YUMQZZPRSA-N
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Description

(2S,7S)-2,7-Dimethyl-azepane is a seven-membered azepane ring substituted with two methyl groups at positions 2 and 7 in a cis configuration. Its molecular formula is C₇H₁₅N, with a molecular weight of 113.20 g/mol. The compound is synthetically produced and commercially available for research purposes, as indicated by its listing in chemical supplier catalogs . The stereospecific arrangement of methyl groups (2S,7S) confers unique conformational rigidity, making it a valuable chiral scaffold in medicinal chemistry and asymmetric synthesis.

Properties

IUPAC Name

(2S,7S)-2,7-dimethylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7-5-3-4-6-8(2)9-7/h7-9H,3-6H2,1-2H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOFYGXJJVTXIZ-YUMQZZPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC(N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCC[C@@H](N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,7S)-2,7-Dimethyl-azepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reductive amination of a suitable diketone with a primary amine, followed by cyclization. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of (2S,7S)-2,7-Dimethyl-azepane may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon or platinum oxide may be used to facilitate the cyclization process. The reaction is typically carried out under an inert atmosphere to prevent oxidation and degradation of the product.

Chemical Reactions Analysis

Types of Reactions: (2S,7S)-2,7-Dimethyl-azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to produce saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the methyl groups, leading to the formation of various substituted azepanes.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or platinum oxide as catalysts.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated azepane derivatives.

    Substitution: Substituted azepanes with various functional groups.

Scientific Research Applications

(2S,7S)-2,7-Dimethyl-azepane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs with specific stereochemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S,7S)-2,7-Dimethyl-azepane depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but the stereochemistry of the compound plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of (2S,7S)-2,7-Dimethyl-azepane and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Functional Groups Melting Point (°C) Optical Rotation [α]D²⁰ Source
(2S,7S)-2,7-Dimethyl-azepane C₇H₁₅N 113.20 Azepane ring with cis-methyl groups at C2 and C7 Amine, methyl Not reported Not reported Synthetic
(7S)-5-Methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl propanamide Not explicitly reported ~466 (MS: m/z 465 [M−H]⁻) Dibenzo-fused azepine ring with a ketone, methyl, and fluorinated biphenyl-amide substituent Amide, aromatic, fluoro, ketone 102–104 −43.1° (c=1, EtOH) Synthetic
(6R,7S)-2,3,13-Trimethoxy-6,7-dimethyl-tetrahydrobenzo[3′,4′]cycloocta[1′,2′:4,5]benzo[1,2-d][1,3]dioxol-1-ol C₂₂H₂₆O₆ 386.44 Tricyclic framework with methoxy, methyl, and hydroxyl groups Methoxy, alcohol, methyl Not reported Not reported Natural
(4R,7S)-7-Isopropyl-4-methyloxepan-2-one (Mentholactone) C₉H₁₄O₂ 154.21 Oxepanone (7-membered lactone) with isopropyl and methyl substituents Lactone, isopropyl, methyl Not reported Not reported Synthetic

Key Comparative Insights

The tricyclic natural product from Schisandra sphenanthera exhibits significant structural complexity and rigidity due to fused rings, likely influencing its bioactivity. Mentholactone replaces the azepane’s amine with a lactone group, altering reactivity and hydrogen-bonding capacity.

The Schisandra-derived compound contains methoxy and hydroxyl groups, typical of bioactive natural products, which may confer antioxidant or receptor-binding properties.

Stereochemical Considerations :

  • Both (2S,7S)-2,7-Dimethyl-azepane and the dibenzoazepine in share an (S)-configuration at position 7, suggesting shared synthetic strategies for stereocontrol.
  • The natural product combines (6R,7S) stereochemistry, highlighting the diversity of biologically active stereoisomers in nature.

Physical Properties :

  • The dibenzoazepine has a higher melting point (102–104°C) compared to the simpler azepane, likely due to stronger intermolecular forces from aromatic stacking and hydrogen bonding.
  • Optical rotation data for the dibenzoazepine (−43.1°) underscores its chiral purity, a critical parameter in drug development .

Synthetic vs. Natural Origins :

  • The azepane and dibenzoazepine are synthetic, emphasizing their roles as intermediates or functional analogs. In contrast, the Schisandra compound is a natural product, reflecting evolutionary optimization for biological interactions.

Research Implications

  • (2S,7S)-2,7-Dimethyl-azepane : Its simplicity and chirality make it a versatile building block for synthesizing enantioselective catalysts or prodrugs.
  • Schisandra Compound : Its tricyclic structure aligns with known bioactive lignans, meriting exploration for anticancer or neuroprotective effects.
  • Mentholactone : As a lactone, it may serve as a flavorant or precursor for macrocyclic compounds.

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